molecular formula C23H27FN4O3 B589009 7-Hydroxy Risperidone-d4 CAS No. 1215454-04-8

7-Hydroxy Risperidone-d4

Cat. No.: B589009
CAS No.: 1215454-04-8
M. Wt: 430.517
InChI Key: ABWPQNZPAOAQSG-ZUPNMEAQSA-N
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Description

7-Hydroxy Risperidone-d4 is a deuterated analog of 7-Hydroxy Risperidone, which is a metabolite of the antipsychotic drug Risperidone. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Risperidone. The presence of deuterium atoms in this compound makes it a valuable tool in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Risperidone-d4 involves the incorporation of deuterium atoms into the molecular structure of 7-Hydroxy Risperidone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced analytical techniques helps in optimizing the yield and reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Risperidone-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

7-Hydroxy Risperidone-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy Risperidone-d4 is similar to that of Risperidone, as it is a metabolite of the latter. Risperidone acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. This dual antagonism helps in reducing the symptoms of schizophrenia and other psychotic disorders. The deuterated form, this compound, is primarily used to study these interactions and the metabolic stability of Risperidone .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy Risperidone-d4 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal candidate for use in mass spectrometry and other analytical techniques. This deuterated analog provides more accurate and reliable data in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts.

Properties

IUPAC Name

7-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3/i8D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWPQNZPAOAQSG-ZUPNMEAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2CCC(CN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670102
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215454-04-8
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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